molecular formula C12H16OSi B1364423 ((4-Methoxyphenyl)ethynyl)trimethylsilane CAS No. 3989-14-8

((4-Methoxyphenyl)ethynyl)trimethylsilane

Cat. No. B1364423
CAS RN: 3989-14-8
M. Wt: 204.34 g/mol
InChI Key: GODVAYLZXZQBFP-UHFFFAOYSA-N
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Description

((4-Methoxyphenyl)ethynyl)trimethylsilane is a chemical compound with the molecular formula C12H16OSi . It is also known by other names such as Silane, (p-methoxyphenyl)trimethyl- and (p-Methoxyphenyl)trimethylsilane .


Molecular Structure Analysis

The molecular structure of ((4-Methoxyphenyl)ethynyl)trimethylsilane can be represented by the InChI string InChI=1S/C10H16OSi/c1-11-9-5-7-10(8-6-9)12(2,3)4/h5-8H,1-4H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

((4-Methoxyphenyl)ethynyl)trimethylsilane is known to participate in nickel-catalyzed cross-coupling with benzonitriles . More specific details about its chemical reactions are not available in the search results.


Physical And Chemical Properties Analysis

((4-Methoxyphenyl)ethynyl)trimethylsilane has a molecular weight of 180.3189 . It has a density of 0.9±0.1 g/cm3, a boiling point of 336.9±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 55.7±3.0 kJ/mol and a flash point of 130.0±26.1 °C .

Scientific Research Applications

Polymerization and Material Science

(4-Methoxyphenyl)ethynyltrimethylsilane has been utilized in the synthesis of polymers. For instance, Russo et al. (1996) explored the polymerization of ethynyltrimethylsilane with Pd(II) complexes, resulting in polymers containing Pd(II) with both insoluble and soluble forms. These polymers demonstrate unique properties due to Pd sites that are σ-bonded to the π-conjugated growth chain, showing potential for various material science applications (Russo et al., 1996).

Organic Synthesis and Catalysis

In the field of organic synthesis and catalysis, (4-Methoxyphenyl)ethynyltrimethylsilane has been used as a reagent. Yamazaki et al. (2004) reported its addition to quinolines and isoquinolines activated by acyl chloride, catalyzed by Ir-complexes. This process efficiently produces 2-trimethylsilyl-ethynyl-1,2-dihydroquinolines and 1-trimethylsilylethynyl-1,2-dihydroisoquinolines, indicating its utility in synthesizing complex organic structures (Yamazaki et al., 2004).

Antimicrobial and Antioxidant Studies

Compounds containing (4-Methoxyphenyl)ethynyltrimethylsilane have been evaluated for their antimicrobial and antioxidant activities. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and found significant antimicrobial and antioxidant properties in some of these compounds. This suggests potential applications in the development of new pharmaceuticals and antioxidants (Raghavendra et al., 2016).

Photocatalysis

(4-Methoxyphenyl)ethynyltrimethylsilane derivatives have been used in photocatalytic applications. Davidson et al. (2015) synthesized complexes using ethynyl-phenylene substituted derivatives for photocatalysis. These complexes have been shown to be effective in photocatalyzing the oxidation of 4-methoxybenzyl alcohol to benzaldehyde, indicating their potential use in green chemistry and environmental applications (Davidson et al., 2015).

Chemical Vapor Deposition

In the domain of chemical engineering, (4-Methoxyphenyl)ethynyltrimethylsilane has been used in the deposition of films. Pola et al. (2002) demonstrated that ArF laser-induced polymerization of gaseous ethynyltrimethylsilane can efficiently deposit polycarbosilane films at atmospheric pressure. These films, adhesive to metal, quartz, and glass, show promise for protective coatings on thermally unstable surfaces (Pola et al., 2002).

Safety and Hazards

((4-Methoxyphenyl)ethynyl)trimethylsilane is known to cause skin irritation and serious eye irritation . It is recommended to store it in a cool and dark place, away from incompatible materials .

properties

IUPAC Name

2-(4-methoxyphenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OSi/c1-13-12-7-5-11(6-8-12)9-10-14(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODVAYLZXZQBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393054
Record name [(4-Methoxyphenyl)ethynyl](trimethyl)silane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4-Methoxyphenyl)ethynyl)trimethylsilane

CAS RN

3989-14-8
Record name 1-Methoxy-4-[2-(trimethylsilyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3989-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(4-Methoxyphenyl)ethynyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4-Methoxyphenyl)ethynyl]trimethylsilane
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Synthesis routes and methods

Procedure details

p-Bromoanisole(3.74 g, 20 mmol), tetrakis(triphenylphosphine)palladium (1.16 g, 1 mmol) and CuI (0.381 g, 2 mmol) were placed in a 100 mL three neck round bottom flask, equipped with a pressure equalizing addition funnel and a reflux condenser which was connected to a vacuum line. The third neck of the flask was sealed with a rubber septum. The apparatus was purged with nitrogen three times. Pyridine, (30 mL) was added and the mixture was stirred until it became a single clear phase. Trimethylsilyl-acetylene (1.96 g, 20 mmol) and 20 mL of pyridine were placed in the addition funnel and the solution was added dropwise to the reaction mixture at 45° C. The reaction mixture was heated to 60° C. The progress of the reaction was monitored by TLC (silica gel with hexane/ethyl acetate). When the reaction was complete, it was extracted with ether. The organic solution was dried over anhydrous magnesium sulfate, filtered and the volatile solvents removed by evaporation under reduced pressure. The residue was purified by column chromatography (silica gel with hexane/ethyl acetate). In this way, 2.66g, 65% yield, was obtained. 1H NMR δ: 7.39(d, 2H, J=8.75 Hz), 6.80(d, 2H, J=8.75 Hz), 3.78(s, 3H), 0.23(s, 9H).
Quantity
3.74 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1.96 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
1.16 g
Type
catalyst
Reaction Step Five
Name
Quantity
0.381 g
Type
catalyst
Reaction Step Six
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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